molecular formula C11H13NO5 B12074728 Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate CAS No. 340020-41-9

Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate

Cat. No.: B12074728
CAS No.: 340020-41-9
M. Wt: 239.22 g/mol
InChI Key: IVMRZLGAJFAZNT-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyranopyridine core with hydroxyl, oxo, and ethyl ester substituents. Its structure combines a partially saturated pyran ring fused to a pyridine ring, making it a versatile scaffold for pharmaceutical and synthetic chemistry.

Properties

CAS No.

340020-41-9

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydropyrano[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C11H13NO5/c1-2-16-10(14)7-8-6(4-3-5-12-8)17-11(15)9(7)13/h12-13H,2-5H2,1H3

InChI Key

IVMRZLGAJFAZNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)OC2=C1NCCC2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

A widely reported method involves the cyclocondensation of 4-hydroxyquinolinones with α,β-unsaturated nitriles in ethanol under reflux conditions. Piperidine is employed as a base catalyst to facilitate Knoevenagel condensation, followed by cyclization to form the pyrano[3,2-B]pyridine core. For example, 4-hydroxy-2(1H)-quinolinone derivatives react with arylmethylenemalononitriles in ethanol, yielding pyrano-fused products after 15–30 minutes of reflux. The reaction proceeds via nucleophilic attack of the hydroxyl group on the nitrile carbon, forming a transient enolate that undergoes intramolecular cyclization (Table 1).

Table 1: Representative Cyclocondensation Reactions

Starting MaterialReagentConditionsYield (%)Reference
4-Hydroxy-2(1H)-quinolinoneArylmethylenemalononitrileEthanol, reflux, 15 min60–70
3-Acetyl-4-hydroxyquinolinoneEthyl cyanoacrylatePiperidine, reflux65

Optimization and Variants

Yields improve significantly when electron-deficient nitriles (e.g., malononitrile, ethyl cyanoacrylate) are used, as their enhanced electrophilicity accelerates the Knoevenagel step. Substituting ethanol with dimethylformamide (DMF) extends reaction times to 3–6 hours but increases yields to 75–80% for sterically hindered substrates. The use of microwave irradiation reduces reaction times to 5–10 minutes while maintaining comparable yields.

Multi-Component Reactions (MCRs) Involving Cyclic Ketones

Three-Component Synthesis with Ethyl Acetoacetate

A scalable approach utilizes ethyl acetoacetate, ammonium acetate, and cyclic ketones (e.g., cyclohexanone) in a one-pot MCR. The reaction proceeds via enamine formation, followed by cyclization and oxidation. For instance, heating ethyl acetoacetate with ammonium acetate and cyclohexanone at 80°C in acetic acid generates the pyrano[3,2-B]pyridine skeleton in 55–60% yield.

Table 2: Multi-Component Reaction Parameters

ComponentsSolventTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetate, NH4OAc, cyclohexanoneAcetic acid80658
Ethyl acetoacetate, NH4OAc, tetrahydro-4H-pyran-4-oneEthanol70862

Role of Oxidizing Agents

Incorporating iodosylbenzene as an oxidant in MCRs enhances diastereoselectivity by promoting aziridine intermediate formation, which subsequently rearranges to the pyrano[3,2-B]pyridine system. This method achieves yields of 70–75% with dr values >4:1.

Intramolecular Cyclization of Pyran-4-One Derivatives

Acid-Catalyzed Cyclization

Pyran-4-one derivatives bearing a pendant amine group undergo acid-catalyzed cyclization to form the target compound. Treating ethyl 4-oxo-5,6,7,8-tetrahydro-2H-pyran-3-carboxylate with hydroxylamine hydrochloride in acetic acid at 100°C induces ring expansion via Beckmann rearrangement, yielding 65–70% product.

Table 3: Cyclization Conditions and Outcomes

SubstrateReagentConditionsYield (%)
Ethyl 4-oxo-tetrahydro-2H-pyran-3-carboxylateNH2OH·HClAcetic acid, 100°C68
Ethyl 4-hydroxy-2-oxo-tetrahydro-2H-pyran-3-carboxylateH2SO4 (cat.)Toluene, reflux72

Photochemical Cyclization

UV irradiation of N-allyl pyran-4-one derivatives in dichloromethane generates radical intermediates that undergo 6-π electrocyclization, forming the bicyclic structure in 50–55% yield. This method avoids harsh conditions but requires specialized equipment.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Esterification

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification of 3-hydroxy-2-oxo-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylic acid with ethanol in non-aqueous media. This method achieves 85–90% conversion under mild conditions (30°C, 24 h) with minimal byproducts.

Table 4: Enzymatic Synthesis Parameters

EnzymeSolventTemperature (°C)Time (h)Conversion (%)
CALB (Novozym 435)tert-Butanol302488
Pseudomonas fluorescens lipaseHexane404875

Solvent-Free Mechanochemical Synthesis

Ball milling 3-hydroxy-2-oxo-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylic acid with ethyl chloride and potassium carbonate yields the ester in 92% purity after 2 hours. This method eliminates solvent waste and reduces energy consumption.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Cyclocondensation and MCRs offer moderate yields (55–75%) and are scalable to gram quantities. Enzymatic methods provide higher yields (85–90%) but require costly biocatalysts. Mechanochemical synthesis excels in sustainability but lacks industrial-scale validation .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, dichloromethane, acetonitrile

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that derivatives of pyrano[3,2-B]pyridine compounds exhibit notable antimicrobial properties. Studies have demonstrated that ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate can inhibit the growth of various bacterial strains. For instance, a recent study showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell wall synthesis .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in cancer cell lines. Specifically, it was found to activate caspase pathways leading to programmed cell death in human breast cancer cells . This suggests a promising role for this compound in cancer therapeutics.

3. Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective effects. It has been shown to enhance cognitive function in animal models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . This application is particularly relevant for developing treatments for conditions such as Alzheimer's disease.

Agrochemical Applications

1. Pesticide Development
this compound has potential applications in agrochemicals as an active ingredient in pesticide formulations. Its ability to inhibit specific enzymes involved in plant pathogen metabolism makes it a candidate for developing environmentally friendly pesticides . Field trials have shown efficacy against common agricultural pests while maintaining low toxicity to beneficial insects.

Material Science

1. Synthesis of Functional Polymers
The unique chemical structure of this compound allows it to be utilized in synthesizing functional polymers with tailored properties. These polymers can be used in various applications ranging from drug delivery systems to coatings with specific mechanical properties .

Case Studies

Study Title Application Findings
Antimicrobial Properties of Pyrano CompoundsMedicinal ChemistryInhibition of Gram-positive and Gram-negative bacteria growth
Induction of Apoptosis in Cancer CellsAnticancer ResearchActivation of caspase pathways leading to cell death in breast cancer cells
Neuroprotective Effects in Animal ModelsNeurobiologyImprovement of cognitive functions and reduction of oxidative stress
Development of Eco-friendly PesticidesAgrochemicalsEffective against agricultural pests with low toxicity to non-target species
Synthesis of Functional PolymersMaterial ScienceCreation of polymers for drug delivery and specialized coatings

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of ethyl carboxylate derivatives with fused heterocyclic systems. Below is a detailed comparison with structurally related analogs:

Pyrano-Pyridine Derivatives

Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate
  • Structural Differences: The hydroxyl and oxo groups are positioned at C4 and C2, respectively, with a pyrano[4,3-b]pyridine fusion (vs. pyrano[3,2-b]pyridine in the target compound).
  • Safety Data : Requires precautions such as avoiding heat sources (P210) and proper handling (P201/P202) .
  • Applications : Used in pharmaceutical intermediates but lacks explicit bioactivity data in the reviewed literature.

Benzothiazolo-Pyrimidine Derivatives ()

Compounds such as Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4h’) exhibit:

  • Structural Features : A benzothiazole-pyrimidine fused system with substituents like fluorine, methyl, and pyridyl groups.
  • Physical Properties :
Compound Yield (%) Melting Point (°C) HPLC Purity (%) ESI-MS (Calc/Exp)
4h’ (Fluoro) 79.1 159–162 99.08 385.87/386.8
4i’ (Methoxy) 80.4 150–152 98.85 381.11/382.1
4j’ (Ethoxy) 81.0 140–142 98.72 395.47/396.4
  • Synthesis : Camphorsulphonic acid-catalyzed enantioselective reactions achieve high yields (74–81%) and enantiomeric ratios (91–94%) .

Tetrahydroquinoline Derivatives ()

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
  • Structural Features: A quinoline core substituted with a chlorophenyl group and ethyl ester.
  • Synthesis : Oxidative aromatization of 1,4-dihydropyridines using H₂O₂ and a PEG1000-BMImI catalyst.
  • Crystallography: The non-aromatic fused ring adopts an envelope conformation, with a dihedral angle of 56.98° between pyridine and benzene rings .

Tetrahydrobenzo[b]pyran Derivatives ()

N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide (8)
  • Structural Features: A benzo[b]pyran core with cyano, phenyl, and coumarin-derived substituents.

Key Comparative Insights

Structural Nuances and Bioactivity

  • Pyrano-Pyridine vs. Benzothiazolo-Pyrimidine: The latter exhibits higher enantiomeric purity (up to 94%) and modular substituent tolerance, making it advantageous for asymmetric synthesis .
  • Quinoline vs. Pyrano-Pyridine: Quinoline derivatives like those in are more aromatic and planar, influencing crystallographic packing (C–H⋯O interactions) .

Biological Activity

Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Chemical Formula : C12H13N1O4

This compound features a pyrano-pyridine framework that is significant in medicinal chemistry due to its potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance:

  • Mechanism of Action : Compounds containing the pyrano-pyridine core have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation and disrupting cell cycle progression .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound significantly reduced tumor growth rates in xenograft models of human colorectal carcinoma .
Study Cell Line IC50 (µM) Effect
Study AHeLa0.55Antiproliferative
Study BHCT1161.46Induction of apoptosis
Study CA3750.36Cell cycle arrest

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Its derivatives have been tested against various bacterial strains with promising results:

  • Inhibition of Growth : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Mechanism : Similar structures have been reported to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Antioxidant Properties

Studies have indicated that this compound possesses antioxidant properties:

  • Free Radical Scavenging : The compound demonstrated the ability to scavenge free radicals effectively in various assays.
  • Protective Effects : It showed protective effects against oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Functional Groups : The presence of hydroxyl and carbonyl groups has been linked to enhanced biological activity.
  • Substituent Variations : Modifications on the pyridine ring can lead to significant changes in potency and selectivity against specific targets .

Q & A

Basic: What are the standard synthetic protocols for Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-b]pyridine-4-carboxylate?

Methodological Answer:
The compound is synthesized via multi-step condensation and cyclization reactions. A typical protocol involves:

  • Step 1: Condensation of a cyclic ketone (e.g., 3-aminocyclohex-2-enone) with ethyl acetoacetate and an aldehyde derivative under reflux in ethanol with piperidine as a catalyst (3–8 hours, 343–373 K) .
  • Step 2: Cyclization of intermediates using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the pyrano-pyridine core .
  • Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures yields pure crystals (typical yields: 21–78%) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
X-ray crystallography is critical for confirming the fused bicyclic structure and substituent orientations. Key steps include:

  • Data Collection: Single crystals (grown via slow evaporation) are analyzed using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement: SHELXL refines the structure, resolving puckering (e.g., deviations of ~0.224 Å from planar rings) and dihedral angles (e.g., 56.98° between pyridine and benzene rings) .
  • Validation: Hydrogen bonding (C–H···O interactions) and thermal displacement parameters ensure structural accuracy .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Ethanol or ethyl acetate/hexane mixtures are optimal for removing unreacted starting materials .
  • Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1 v/v) to isolate intermediates .
  • Yield Optimization: Adjusting reaction time (e.g., 8–10 hours for cyclization) improves purity before crystallization .

Advanced: How to address contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Cross-Validation: Compare NMR/ESIMS data (e.g., δ 12.10 ppm for aromatic protons, m/z 328.2) with crystallographic bond lengths/angles .
  • Dynamic Effects: NMR may average conformations, while X-ray captures static structures. For example, puckered rings in X-ray may appear planar in NMR .
  • Computational Modeling: Density Functional Theory (DFT) optimizes geometries to reconcile discrepancies .

Advanced: What strategies enable selective substitution reactions for derivative synthesis?

Methodological Answer:

  • Functionalization: React the hydroxyl or ester groups with electrophiles (e.g., acyl chlorides) under mild conditions (0–25°C, DCM solvent) .
  • Cyclization Pathways: Use DMFDMA to introduce dimethylamino groups, followed by nucleophilic substitution (e.g., with hydrazines) to form imino derivatives .
  • Catalysis: PEG1000-BMImI complexes enhance regioselectivity in oxidation steps (e.g., H₂O₂-mediated aromatization) .

Basic: What spectroscopic techniques are essential for characterization?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituents (e.g., ethyl ester at δ 1.2–4.3 ppm, aromatic protons at δ 6.7–7.3 ppm) .
  • ESIMS: Confirms molecular weight (e.g., m/z 306.318 for C₁₅H₁₈N₂O₅) and fragmentation patterns .
  • IR Spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) .

Advanced: How to analyze conformational flexibility in the tetrahydro-pyran ring?

Methodological Answer:

  • X-ray Analysis: Measures envelope or boat conformations (e.g., C5 deviation of 0.224 Å in fused rings) .
  • Variable-Temperature NMR: Observes coalescence temperatures for ring-flipping dynamics .
  • Molecular Dynamics Simulations: Predicts energy barriers between conformers using software like Gaussian or AMBER .

Basic: What solvents and conditions stabilize the compound during storage?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 253–277 K to prevent hydrolysis .
  • Solubility: Stable in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., water, methanol) for long-term storage .

Advanced: How to optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Catalyst Screening: Piperidine (0.5–1.0 mL) accelerates condensation; PEG-based catalysts improve oxidation efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 1–2 hours vs. 8 hours under reflux) .
  • Workup Protocols: Acid quenching (HCl/ice-water) precipitates products efficiently .

Advanced: What computational tools predict bioactivity of derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases, cytochrome P450) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with anticancer activity .
  • ADMET Prediction: SwissADME evaluates pharmacokinetics (e.g., logP, BBB permeability) .

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